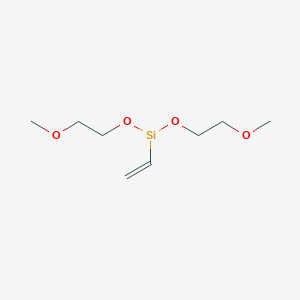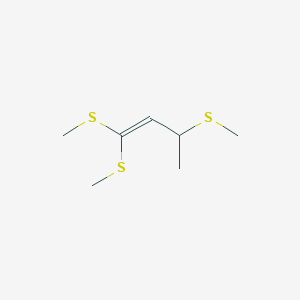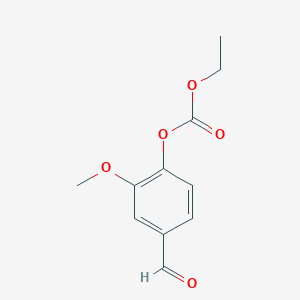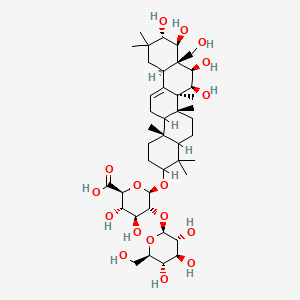
2-Methylpropyl oct-7-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpropyl oct-7-enoate is an organic compound with the molecular formula C12H22O2. It is an ester formed from the reaction between 2-methylpropanol and oct-7-enoic acid. This compound is known for its pleasant fruity odor, making it a valuable ingredient in the flavor and fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylpropyl oct-7-enoate can be synthesized through esterification, where 2-methylpropanol reacts with oct-7-enoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction can be represented as follows:
2-Methylpropanol+Oct-7-enoic acidH2SO42-Methylpropyl oct-7-enoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed to drive the reaction to completion. The product is then purified through distillation to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpropyl oct-7-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can convert the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Oct-7-enoic acid and 2-methylpropanol.
Reduction: 2-Methylpropanol and oct-7-enol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methylpropyl oct-7-enoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Widely used in the flavor and fragrance industry to impart fruity notes to products.
Mécanisme D'action
The mechanism of action of 2-methylpropyl oct-7-enoate involves its interaction with biological membranes and enzymes. The ester linkage can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. These products can then participate in various metabolic pathways. The compound’s fruity odor is due to its ability to interact with olfactory receptors, triggering a sensory response.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpropyl acetate: Another ester with a fruity odor, but with a shorter carbon chain.
Octyl acetate: Similar in structure but with a different alcohol component.
Ethyl oct-7-enoate: Similar ester but with ethyl alcohol instead of 2-methylpropanol.
Uniqueness
2-Methylpropyl oct-7-enoate is unique due to its specific combination of 2-methylpropanol and oct-7-enoic acid, which imparts distinct chemical and sensory properties
Propriétés
| 106917-25-3 | |
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
2-methylpropyl oct-7-enoate |
InChI |
InChI=1S/C12H22O2/c1-4-5-6-7-8-9-12(13)14-10-11(2)3/h4,11H,1,5-10H2,2-3H3 |
Clé InChI |
VXCSHKJRSMDDCU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)CCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Butyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14336723.png)






